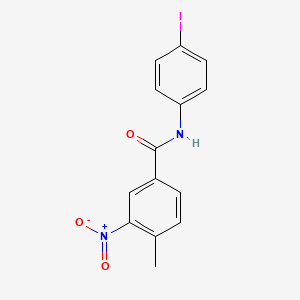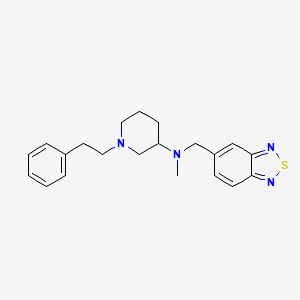
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, also known as INAM, is a chemical compound that has been extensively studied for its potential use in scientific research. INAM is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 355.18 g/mol. The chemical structure of INAM consists of a benzene ring with a nitro group, a methyl group, and an iodine atom attached to it.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves its ability to selectively bind to proteins containing cysteine residues. This binding results in the formation of a covalent bond between the cysteine residue and the nitro group of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide. This covalent bond results in a change in the fluorescence properties of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to be stable under physiological conditions and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes and can be used in live cell imaging studies. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has minimal toxicity and does not affect cell viability or proliferation. However, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has some limitations, such as its selective binding to proteins containing cysteine residues, which limits its use in studying proteins that do not contain cysteine residues.
Orientations Futures
There are several future directions for the use of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide in scientific research. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used as a molecular probe for studying protein-protein interactions in various biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can also be used as a fluorescent probe for detecting reactive oxygen species in cells and tissues. Further research can be done to improve the specificity and sensitivity of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide for detecting cysteine residues in proteins. Additionally, N-(4-iodophenyl)-4-methyl-3-nitrobenzamide can be used in combination with other molecular probes for studying complex biological systems.
Méthodes De Synthèse
The synthesis of N-(4-iodophenyl)-4-methyl-3-nitrobenzamide involves the reaction of 4-iodoaniline with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been used in various scientific research studies due to its potential as a fluorescent probe for imaging biological systems. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has been shown to selectively bind to proteins containing cysteine residues, which makes it a useful tool for studying protein-protein interactions. N-(4-iodophenyl)-4-methyl-3-nitrobenzamide has also been used as a molecular probe for detecting reactive oxygen species in cells and tissues.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVIDZTZVXMWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6058772.png)
![ethyl 2-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B6058779.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B6058787.png)
![1,3-benzodioxol-5-yl(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanone](/img/structure/B6058801.png)
![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6058806.png)
![4-{3-[3-(1H-imidazol-1-yl)propoxy]phenyl}-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058816.png)
![4-(acetylamino)-N-[4-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6058820.png)
![6-methyl-5-[(4-phenyl-1-piperazinyl)sulfonyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B6058847.png)
![4-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6058874.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(2-thienylmethyl)-3-piperidinyl]propanamide](/img/structure/B6058875.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-4-(5-methyl-2-furyl)-2-pentanamine](/img/structure/B6058876.png)
![2-methoxy-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)nicotinamide](/img/structure/B6058881.png)

![4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]morpholine](/img/structure/B6058896.png)